molecular formula C16H16N2O2<br>(C6H4NHCOCH3)2<br>C7H8N2O2 B042222 3,5-Diaminobenzoic acid CAS No. 535-87-5

3,5-Diaminobenzoic acid

Cat. No. B042222
CAS RN: 535-87-5
M. Wt: 152.15 g/mol
InChI Key: UENRXLSRMCSUSN-UHFFFAOYSA-N
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Description

3,5-Diaminobenzoic acid is an analog of diatriazoate, which has been shown to have antigenicity properties towards the monoclonal antibodies . It is used as a pharmaceutical intermediate . The molecular weight of 3,5-Diaminobenzoic acid is 152.15 .


Synthesis Analysis

The synthesis of 3,5-Diaminobenzoic acid involves a reduction reaction of m-dinitrobenzoic acid and hydrogen in a solvent under the action of a hydrogenation catalyst . The hydrogenation catalyst is an Ni-M-Al three-way catalyst, where M is La, Yb, or Ce . This method effectively reduces the pressure of hydrogenation and the usage quantity of the catalyst .


Chemical Reactions Analysis

3,5-Diaminobenzoic acid emits strong fluorescence around 410 nm under the excitation of light at 280 nm . The existence of caffeine can quench the fluorescence of 3,5-diaminobenzoic acid .


Physical And Chemical Properties Analysis

3,5-Diaminobenzoic acid appears as a beige powder . Its melting point ranges from 235 to 238 °C .

Scientific Research Applications

  • Triorganotin Derivatives Study : It is utilized in the study of triorganotin derivatives and their molecular structures (Tzimopoulos et al., 2009).

  • DNA Determination : It serves as a tool for DNA determination in various biological samples like tissues, cultured cells, nucleated blood cells, and yeast cells (Fiszer-Szafarz et al., 1981).

  • Fluorescent Emission in Polymer Synthesis : 3,5-Diaminobenzoic acid is a key component in synthesizing novel 2D networks with strong blue fluorescent emission in the solid state (Ye et al., 2005).

  • Fluorometric DNA Quantification : It is used in the Kissane and Robbins method for fluorometrically estimating DNA (Robertson & Tait, 1971).

  • Synthesis of Tetracyclic Quinoxaline Compounds : This compound aids in the production of tetracyclic quinoxaline compounds from o-phenylenedialines (Deady & Kaye, 1997).

  • Determining Cell Number in Culture and Tissue : It provides a simple, sensitive, precise, and accurate method for determining cell number (Johnson-Wint & Hollis, 1982).

  • Synthesis of Polyamide for Water Vapor Separation : Used in creating thin film composite membranes for water vapor/gas separation (Yun et al., 2015).

  • Hyperbranched Star Polymers Production : Plays a role in the synthesis of hyperbranched star polymers with controlled molecular weight (Kricheldorf & Loehden, 1995).

  • Thin Film Composite Nanofiltration Membranes : Used in preparing nanofiltration membranes with specific salt rejection orders (Wang et al., 2011).

  • Enhancing Durability and CO Tolerance in Fuel Cells : Improves the stability and CO tolerance of CB/PtRu used in direct methanol fuel cells (Yang et al., 2016).

  • Thermally Rearranged Polymer Membranes : Aids in enhancing gas transport performance of thermally rearranged polymer membranes, making them suitable for CO2/CH4 separation applications (Calle et al., 2015).

  • Fluorescent Probe for Caffeine Detection : Serves as a fluorescent probe for detecting caffeine in tea infusion and tea beverages (Du et al., 2020).

  • Electrochemical Oxidation Studies : Exhibits different activities toward the electrochemical oxidation of pyrocatechol based on initial concentrations of bromate (Tang & Wang, 2020).

  • Photochemical Detection Systems : Used in photochemical detection systems for identifying trifluoromethyl aromatic amines in aqueous solutions (Chaignon et al., 2005).

  • Organogelators in Aromatic Solvents : Enhances the gelation properties of organogelators in aromatic solvents with additional aromatic-containing pendants (Chow et al., 2007).

  • Crystal Structure Analysis : Its crystal structure, analyzed in the monoclinic P21/c space group, reveals intra- and intermolecular hydrogen bonds (Rzączyńska et al., 2000).

  • High Yield Synthesis : Catalytic hydrogenation of 3,5-Dinitrobenzoic Acid yields 3,5-Diaminobenzoic acid with high efficiency and purity (Zhao Yong, 2012).

  • Environmental Remediation : It is implicated in the anaerobic removal and transformation of diatrizoate in environments like soils and sediments (Redeker et al., 2014).

  • Cytotoxicity Studies : A novel 1D polymeric silver(I) complex derived from 3,5-Diaminocarboxylic Acid shows cytotoxicity to human lung cancer cell line A549 (Qian & Fang, 2016).

  • Ethanol Dehydration via Pervaporation : Polyimide membranes synthesized using this compound show superior performance for ethanol dehydration (Xu & Wang, 2015).

Safety And Hazards

3,5-Diaminobenzoic acid can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid dust formation, contact with skin, eyes, or clothing, and ingestion and inhalation .

Future Directions

A recent study proposed a rapid, selective, and sensitive method for the detection of caffeine in tea infusion and tea beverages using 3,5-diaminobenzoic acid as a fluorescent probe . This method shows a high selectivity for caffeine . The caffeine content in different tea infusions and tea beverages has been determined and compared with the results from HPLC measurement .

properties

IUPAC Name

3,5-diaminobenzoic acid
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InChI

InChI=1S/C7H8N2O2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,8-9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

UENRXLSRMCSUSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

33340-98-6, Array
Record name Benzoic acid, 3,5-diamino-, homopolymer
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Record name 3,5-Diaminobenzoic acid
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DSSTOX Substance ID

DTXSID1044437
Record name 3,5-Diaminobenzoic acid
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Molecular Weight

152.15 g/mol
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Physical Description

Gray or brown powder; [Alfa Aesar MSDS]
Record name 3,5-Diaminobenzoic acid
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Product Name

3,5-Diaminobenzoic acid

CAS RN

535-87-5
Record name 3,5-Diaminobenzoic acid
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Record name Benzoic acid, 3,5-diamino-
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Record name 3,5-DIAMINOBENZOIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,800
Citations
AA Larsen, C Moore, J Sprague, B Cloke… - Journal of the …, 1956 - ACS Publications
Method A. Formylation Using Excess Dimethylformamide.—Seventy-seven grams (0.5 mole) of phosphorusoxy-chloride was added dropwise xvith stirring and cooling to 146 g.(2moles) …
Number of citations: 61 pubs.acs.org
T Ahmad, M Mansha, IW Kazi, A Waheed… - Journal of Water Process …, 2021 - Elsevier
The synthesis of a novel cross-linked polymer TRIDABA is described for an efficient adsorption of MB, CR and RhB from dyes polluted water. The mesoporous resin having a surface …
Number of citations: 21 www.sciencedirect.com
İ Kaya, HK Yağmur - Journal of Molecular Structure, 2020 - Elsevier
In the present study, polymers of substitute aromatic diamine were synthesized by oxidative and enzymatic polymerization. Enzymatic polymerization and oxidative polymerization of 3,5-…
Number of citations: 10 www.sciencedirect.com
AA Farag, A Gafar Afif, SA Salih, AA Altalhi… - ACS …, 2022 - ACS Publications
In this study, graphene oxide (GO) was functionalized with 3,5-diaminobenzoic acid (DABA) by a one-step method to produce functionalized graphene oxide (FGO). FGO is a new type …
Number of citations: 9 pubs.acs.org
CA Anyama, B Inah, P Utsu, AA Ayi - Talanta, 2023 - Elsevier
3,5-diaminobenzoic acid (3,5-DABA) with chemical formular C7H8N2O2 was functionalized with CH3-, OH-, NH2- and NO2- and its functionalized forms: CH3-3,5 DABA, OH-3,5 DABA, …
Number of citations: 2 www.sciencedirect.com
RM Huertas, EM Maya, J De Abajo… - Macromolecular …, 2011 - Springer
A series of copolyimides containing carboxylic acid groups have been prepared from 2,2-bis(3,4-dicarboxyphenyl) hexafluoropropane dianhydride (6FDA) and two diamines, 2,4,6-…
Number of citations: 23 link.springer.com
HR Kricheldorf, O Bolender… - … Chemistry and Physics, 1997 - Wiley Online Library
A new pentafunctional monomer (3a) was prepared by acylation of silylated 3,5‐diaminobenzoic acid (DABA) with 3,5‐bisacetoxybenzoyl chloride. The polycondensation of this …
Number of citations: 20 onlinelibrary.wiley.com
CK Thota, AA Berger, B Harms, M Seidel… - Peptide …, 2020 - Wiley Online Library
Infections caused by Staphylococcal and Micrococcal species represent a major public health burden. Although treatments do exist, these tend to be associated with cytotoxic effects; …
Number of citations: 15 onlinelibrary.wiley.com
AL Ahmad, BS Ooi, JP Choudhury - Desalination, 2003 - Elsevier
Thin film composite (TFC) co-polyamide membranes were prepared by interfacially polymerizing secondary amide and highly hydrophilic aromatic primary amide (3, 5-diaminobenzoic …
Number of citations: 65 www.sciencedirect.com
S Husain, N Pandey, N Fatma, S Pant… - Journal of Molecular …, 2022 - Elsevier
The effect of solvents on the absorption and fluorescence (FL) spectra of 3,5-diaminobenzoic acid (DABA) was explored in pure solvents of diverse polarities and hydrogen bonding …
Number of citations: 0 www.sciencedirect.com

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